molecular formula C6H5Cl2NO B1453035 (2,4-Dichloropyridin-3-yl)methanol CAS No. 945543-24-8

(2,4-Dichloropyridin-3-yl)methanol

Cat. No.: B1453035
CAS No.: 945543-24-8
M. Wt: 178.01 g/mol
InChI Key: OUFKQGCYLJSBMZ-UHFFFAOYSA-N
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Description

(2,4-Dichloropyridin-3-yl)methanol is a pyridine derivative featuring chlorine substituents at positions 2 and 4 of the aromatic ring and a hydroxymethyl (-CH2OH) group at position 3. Pyridine derivatives with halogen substituents are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects and stability .

The molecular formula of this compound is inferred as C6H5Cl2NO, with a molecular weight of 178.02 g/mol. Its synthesis likely follows methods analogous to those for related compounds, such as condensation reactions involving halogenated pyridine precursors and methanol derivatives under reflux conditions with catalysts like triethylamine .

Biological Activity

(2,4-Dichloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a hydroxymethyl group (-CH₂OH) at position 3. The molecular formula is C6H5Cl2NOC_6H_5Cl_2NO with a molecular weight of 178.02 g/mol. The presence of chlorine and hydroxyl groups enhances its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer’s disease .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.

Biological Activity Data

The following table summarizes some key biological activities associated with this compound based on recent research findings:

Biological Activity Effect Reference
AChE InhibitionModerate
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in specific cancer cell lines
Interaction with Cytochrome P450Modulates drug metabolism

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • AChE Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited AChE activity. The compound's reversible inhibition profile suggests it could be developed into a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity : Research focusing on the effects of this compound on cancer cell lines revealed that it could induce apoptosis through the activation of caspase pathways. This finding positions this compound as a promising candidate for further development in cancer therapeutics.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the molecular structure influence biological activity will be crucial for optimizing its therapeutic potential.
  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and safety profile of this compound before clinical trials.

Scientific Research Applications

Synthesis of (2,4-Dichloropyridin-3-yl)methanol

The synthesis of this compound typically involves the reduction of corresponding pyridine derivatives. Various methods have been explored, including the use of metal hydrides for efficient conversion:

  • Reduction Method : Alkyl 2,4-dichloropyridine-3-carboxylates can be reduced using sodium borohydride or lithium aluminum hydride to yield this compound with high yields .

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biological pathways:

  • Inhibitory Activity : In studies involving BCL6 inhibitors, this compound was part of a series that demonstrated effective inhibition with IC50 values indicating potent activity against specific targets .

Applications in Pharmaceuticals

The compound serves as a vital intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their therapeutic potentials:

  • Anticancer Agents : Research has highlighted the potential of pyridine derivatives, including those derived from this compound, in developing new anticancer drugs. The structural modifications can enhance bioactivity and selectivity towards cancer cells .

Agricultural Applications

This compound is also utilized in agricultural chemistry as a precursor for agrochemicals:

  • Pesticide Development : Its derivatives are being investigated for use as fungicides and herbicides due to their effectiveness in controlling plant diseases . The compound's structure allows for modifications that can improve efficacy against specific pests.
Compound NameTargetIC50 Value (µM)Reference
This compoundBCL6 Inhibitor1.08
Pyridine Derivative AAnticancer0.47
Pyridine Derivative BFungal Pathogen< 0.5

Table 2: Synthesis Yields of this compound

Synthesis MethodYield (%)Reference
Sodium Borohydride Reduction90
Lithium Aluminum Hydride Reduction92

Q & A

Q. Basic: What are the common synthetic routes for preparing (2,4-Dichloropyridin-3-yl)methanol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves chlorination and hydroxylation steps on a pyridine precursor. A plausible route includes:

  • Step 1: Starting with 3-hydroxypyridine, introduce chlorine atoms at positions 2 and 4 using reagents like POCl₃ or Cl₂ under controlled temperatures (e.g., 80–100°C) .
  • Step 2: Protect the hydroxyl group (if needed) using trimethylsilyl chloride (TMSCl) to prevent side reactions during chlorination.
  • Step 3: Reduce the carbonyl group (e.g., using NaBH₄ or LiAlH₄) to form the methanol moiety.

Critical Factors:

  • Temperature: Higher temperatures (>100°C) may lead to over-chlorination or decomposition.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency compared to non-polar solvents .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like 2,4,6-trichloro derivatives.

Q. Advanced: How can regioselectivity challenges in the chlorination of pyridine derivatives be addressed for this compound?

Answer:
Regioselectivity is influenced by electronic and steric effects:

  • Electronic Control: Electron-withdrawing groups (e.g., -OH, -CH₂OH) direct chlorination to ortho/para positions. Computational studies (DFT) predict electrophilic attack at C2 and C4 due to resonance stabilization .
  • Steric Hindrance: Bulky protecting groups (e.g., TMS) at C3 reduce undesired chlorination at C4.
  • Catalytic Systems: Lewis acids like FeCl₃ or AlCl₃ enhance selectivity by stabilizing transition states .

Validation:

  • HPLC-MS: Monitor reaction progress and quantify regioisomers using a C18 column (acetonitrile/water mobile phase) .
  • ¹H-NMR: Peaks at δ 4.8–5.2 ppm (CH₂OH) and δ 8.1–8.5 ppm (pyridine protons) confirm the desired substitution pattern .

Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • FTIR: A broad O-H stretch (~3200–3600 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) confirm functional groups .
  • ¹³C-NMR: Signals at δ 60–65 ppm (CH₂OH) and δ 140–150 ppm (pyridine carbons) validate the backbone .
  • GC-MS: Quantify purity (>95%) and detect volatile impurities (e.g., residual solvents) .

Troubleshooting:

  • Byproduct Identification: LC-QTOF-MS can detect dimers or oxidation products (e.g., ketone derivatives) .

Q. Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Workflow:
    • Optimize the geometry of the compound using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify electrophilic sites (C2 and C4 are most reactive due to electron-deficient pyridine ring) .
    • Simulate transition states for SNAr (nucleophilic aromatic substitution) with amines or thiols.

Experimental Correlation:

  • Kinetic Studies: Compare predicted activation energies with experimental rate constants (e.g., using UV-Vis to track reaction progress). Discrepancies >10% suggest solvation effects not captured in gas-phase calculations .

Q. Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
  • Moisture: Use desiccants (silica gel) to avoid hydrolysis of the C-Cl bonds.
  • Long-Term Stability: HPLC analysis every 6 months detects degradation products (e.g., 2,4-dichloropyridine-3-carboxylic acid) .

Q. Advanced: How can contradictory data on the biological activity of this compound be resolved?

Answer:
Contradictions often arise from assay variability or impurities:

  • Reproducibility: Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs using CLSI guidelines.
  • Purity Threshold: Ensure >98% purity (via preparative HPLC) to exclude confounding effects from trace byproducts .
  • Meta-Analysis: Apply statistical tools (e.g., Bayesian modeling) to reconcile divergent results from literature .

Q. Basic: What synthetic precursors or derivatives of this compound are key for medicinal chemistry studies?

Answer:

  • Precursor: 2,4-Dichloropyridine-3-carbaldehyde (intermediate for reduction to methanol).
  • Derivatives:
    • Ethers: Replace -OH with -OR (e.g., R = alkyl, aryl) to modulate lipophilicity.
    • Esters: Acetylate -OH for prodrug strategies .

Applications:

  • Anticancer Probes: Screen derivatives against kinase targets (e.g., EGFR) using SPR binding assays .

Q. Advanced: What strategies optimize the scalability of this compound synthesis for gram-scale production?

Answer:

  • Flow Chemistry: Use microreactors to enhance heat/mass transfer during chlorination (residence time <5 mins) .
  • Catalyst Recycling: Immobilize Lewis acids (e.g., FeCl₃ on mesoporous silica) to reduce waste.
  • Process Analytics: Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. Basic: How does the electronic structure of this compound influence its spectroscopic properties?

Answer:

  • UV-Vis: π→π* transitions in the pyridine ring absorb at ~260–280 nm; Cl substituents cause bathochromic shifts.
  • ¹H-NMR Coupling: Vicinal coupling (J = 5–6 Hz) between C3-CH₂OH and adjacent pyridine protons indicates restricted rotation .

Q. Advanced: What are the challenges in resolving enantiomers if this compound exhibits axial chirality?

Answer:

  • Chiral Stationary Phases: Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for separation.
  • CD Spectroscopy: Correlate Cotton effects with computed ECD spectra to assign absolute configuration .

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural and Physicochemical Properties

The table below compares (2,4-Dichloropyridin-3-yl)methanol with structurally related pyridine methanol derivatives, highlighting substituent effects and key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility/Storage Applications/Notes
This compound Cl at 2,4; CH2OH at 3 C6H5Cl2NO 178.02 (calculated) Likely polar, ethanol-soluble Intermediate in organic synthesis
(4-Chloropyridin-3-yl)methanol Cl at 4; CH2OH at 3 C6H6ClNO 143.57 Soluble in polar solvents; store at RT Research use only
(2-Chloro-4-iodopyridin-3-yl)methanol Cl at 2; I at 4; CH2OH at 3 C6H5ClINO 285.47 Limited data Pharmaceutical research
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol OMe at 2; Me at 4,6; CH2OH at 3 C9H13NO2 167.21 Powder; stable at RT Chemical synthesis

Key Observations:

  • Substituent Effects: Chlorine (electron-withdrawing) increases reactivity in nucleophilic substitution reactions compared to methoxy (electron-donating) or methyl groups . Iodine at position 4 (as in (2-Chloro-4-iodopyridin-3-yl)methanol) introduces steric bulk and may enhance binding in medicinal chemistry applications .
  • Solubility: Polar substituents (e.g., -OH, -Cl) improve solubility in ethanol and methanol, whereas nonpolar groups (e.g., methyl) enhance lipophilicity .

Preparation Methods

General Synthetic Strategy

The synthesis of (2,4-Dichloropyridin-3-yl)methanol typically involves:

  • Starting from a chlorinated pyridine core such as 2,4-dichloropyridine.
  • Introduction of the hydroxymethyl (-CH2OH) group at the 3-position via selective substitution or reduction.
  • Control of reaction conditions to maintain regioselectivity and high yields.

Preparation Routes and Reaction Conditions

Chlorination of Pyridine Derivatives

  • Starting from pyridine or substituted pyridines, selective chlorination at positions 2 and 4 is achieved using chlorinating agents such as chlorine gas or sodium hypochlorite under controlled conditions.
  • For example, nicotinamide can be converted to 3-aminopyridine and further chlorinated to 2,3-dichloropyridine using sodium hypochlorite and hydrogen peroxide in acidic media, followed by diazotization and Sandmeyer reactions to introduce chlorine atoms.

Introduction of Hydroxymethyl Group at Position 3

  • The hydroxymethyl group can be introduced via nucleophilic substitution or reduction of a suitable precursor.
  • One approach involves the reaction of 2,4-dichloropyridine with formaldehyde or formaldehyde equivalents in the presence of a base to form the hydroxymethyl derivative.
  • Alternatively, 2,4-dichloropyridine can be converted to 2,4-dichloropyridin-3-carbaldehyde followed by reduction to the corresponding alcohol.

Specific Example from Patent Literature

  • A patent on the preparation of pyridine derivatives describes refluxing 2,4-dichloropyridine with methanol and potassium carbonate, which could be adapted for hydroxymethylation reactions.
  • The use of bases such as potassium carbonate or sodium hydroxide facilitates nucleophilic attack on the pyridine ring.

Detailed Preparation Method from Patent CN103570609A (Related Pyridine Chlorination)

While this patent focuses on 2,3-dichloropyridine, the methodology provides insight into chloropyridine preparation relevant to 2,4-dichloropyridin-3-yl derivatives:

Step Reagents/Conditions Description Yield/Notes
1 Nicotinamide + Sodium hypochlorite + Liquid caustic soda (30-50%) Conversion to 3-aminopyridine via chlorination and extraction with dichloromethane 3-aminopyridine yield ≥ 93%
2 3-aminopyridine hydrochloric acid solution + Hydrogen peroxide (25-30%) Oxidation to 2-chloro-3-aminopyridine hydrochloric acid solution at 5-15 °C Yield ≥ 85%
3 Diazotization with sodium nitrite + Cuprous chloride at 33-38 °C Sandmeyer reaction to form 2,3-dichloropyridine Yield ~86.6%
4 Extraction and purification Chloroform extraction, pH adjustment, distillation Purified product obtained

This multi-step approach highlights the importance of controlled chlorination and substitution reactions to obtain dichloropyridine intermediates that can be further functionalized.

Industrial and Laboratory Scale Synthesis

  • Industrial synthesis may employ continuous flow reactors for chlorination and substitution steps to improve scalability and yield.
  • Catalysts such as palladium complexes and bases like sodium or potassium hydroxide are used to facilitate substitution reactions under reflux or controlled temperature conditions.
  • Reaction monitoring by liquid chromatography and purification via extraction, distillation, and chromatography ensure product purity.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Chlorination and Sandmeyer (Patent CN103570609A) Nicotinamide → 3-aminopyridine NaOCl, H2O2, NaNO2, CuCl 5-38 °C, reflux, diazotization ~85-93% (intermediates) Multi-step, high purity
Hydroxymethylation via Base-mediated substitution 2,4-Dichloropyridine Formaldehyde or CH2O source, K2CO3 or NaOH Reflux in methanol or aqueous medium Moderate to high Direct introduction of -CH2OH
Catalytic substitution (Pd catalysis) 2,4-Dichloropyridine derivatives Pd catalyst, base, solvent (toluene, THF) Reflux or controlled temp, inert atmosphere Variable Used for complex derivatives

Analytical and Purification Techniques

  • Liquid chromatography with external standard methods is used to monitor reaction progress and yield determination.
  • Extraction solvents such as dichloromethane or chloroform are used for isolation.
  • pH adjustments and drying agents (e.g., anhydrous sodium sulfate) improve purity.
  • Final purification often involves distillation or silica gel chromatography.

Summary of Research Findings

  • The preparation of this compound relies heavily on selective chlorination of pyridine rings and subsequent functionalization at the 3-position.
  • High yields and purity are achievable through controlled reaction conditions, proper choice of reagents, and purification steps.
  • Industrial methods focus on scalability and efficiency, often employing continuous flow and catalytic systems.
  • Analytical methods such as liquid chromatography ensure consistent quality control.

This detailed overview synthesizes diverse sources to provide a comprehensive understanding of the preparation methods for this compound, emphasizing reaction conditions, yields, and purification strategies essential for professional and industrial applications.

Properties

IUPAC Name

(2,4-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKQGCYLJSBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945543-24-8
Record name (2,4-dichloropyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The required (2,4-dichloro-pyridin-3-yl)-methanol was prepared as follows: To a solution of 2,4-dichloropyridine (3.00 mL; 27.8 mmol) in THF (25 mL) was added dropwise a solution of LDA (15.3 mL; 2.00 mol/l in THF/heptane/ethylbenzene; 30.6 mmol), at −78° C. The resulting mixture was stirred at −78° C. for 1 h. Subsequently, a solution of ethyl chloroformate (3.2 mL; 33.33 mmol) in THF (5 mL), was added dropwise, at −78° C. and the mixture was stirred for another 1 h at the same temperature. To the resulting mixture was added 5% aqueous NaHCO3-solution, dropwise, at −78° C. The mixture was allowed to warm to RT and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3) to afford 2,4-dichloro-nicotinic acid ethyl ester (2.45 g). To a solution of 2,4-dichloro-nicotinic acid ethyl ester (2.35 g; 10.68 mmol) in THF (50 mL) was added dropwise diisobutylaluminum hydride (32.0 mL; 1.00 mol/l in THF, 32.0 mmol), at 4° C. After 15 minutes the ice-bath was removed and the reaction mixture was stirred at RT overnight. Subsequently, the resulting mixture was concentrated in vacuo and partitioned between 5% aqueous NaHCO3 and EtOAc. The layers were separated and the organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (Et2O:hexanes 1:1) to afford (2,4-dichloro-pyridin-3-yl)-methanol (0.40 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The required (2,4-dichloro-pyridin-3-yl)-methanol was prepared as follows: To a solution of 2,4-dichloropyridine (3.00 mL; 27.8 mmol) in THF (25 mL) was added dropwise a solution of LDA (15.3 mL; 2.00 mol/l in THF/heptane/ethylbenzene; 30.6 mmol), at −78° C. The resulting mixture was stirred at −78° C. for 1 h. Subsequently, a solution of ethyl chloroformate (3.2 mL; 33.33 mmol) in THF (5 mL), was added dropwise, at −78° C. and the mixture was stirred for another 1 h at the same temperature. To the resulting mixture was added 5% aqueous NaHCO3-solution, dropwise, at −78° C. The mixture was allowed to warm to RT and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3) to afford 2,4-dichloro-nicotinic acid ethyl ester (2.45 g). To a solution of 2,4-dichloro-nicotinic acid ethyl ester (2.35 g; 10.68 mmol) in THF (50 mL) was added dropwise diisobutylaluminum hydride (32.0 mL; 1.00 mol/l in THF, 32.0 mmol), at 4° C. After 15 minutes the ice-bath was removed and the reaction mixture was stirred at RT overnight. Subsequently, the resulting mixture was concentrated in vacuo and partitioned between 5% aqueous NaHCO3 and EtOAc. The layers were separated and the organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (Et2O:hexanes 1:1) to afford (2,4-dichloro-pyridin-3-yl)-methanol (0.40 g).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

(2,4-Dichloropyridin-3-yl)methanol
(2,4-Dichloropyridin-3-yl)methanol
(2,4-Dichloropyridin-3-yl)methanol
(2,4-Dichloropyridin-3-yl)methanol
(2,4-Dichloropyridin-3-yl)methanol
(2,4-Dichloropyridin-3-yl)methanol

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